molecular formula C10H10BrClOS B14055313 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one

Cat. No.: B14055313
M. Wt: 293.61 g/mol
InChI Key: OZMBAUNXUWZPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromomethyl, mercapto, and chloropropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the bromination of 4-methyl-3-nitrotoluene to yield 4-bromo-3-nitrotoluene. This intermediate is then subjected to a radical benzylic bromination reaction to produce 4-bromo-3-nitro-1-bromomethylbenzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields sulfoxides or sulfones, while nucleophilic substitution of the bromomethyl group can produce a wide range of derivatives .

Scientific Research Applications

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one involves its reactive functional groups. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. The mercapto group can interact with metal ions and proteins, potentially disrupting their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzoic acid methyl ester
  • 2-Bromomethyl-1,3-dioxolane
  • Benzyl bromide

Uniqueness

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one is unique due to the presence of both bromomethyl and mercapto groups, which provide a combination of reactivity and functionality not commonly found in similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-sulfanylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H10BrClOS/c11-6-8-2-1-7(5-10(8)14)9(13)3-4-12/h1-2,5,14H,3-4,6H2

InChI Key

OZMBAUNXUWZPHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCl)S)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.